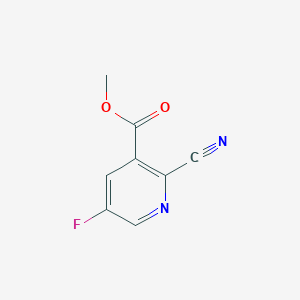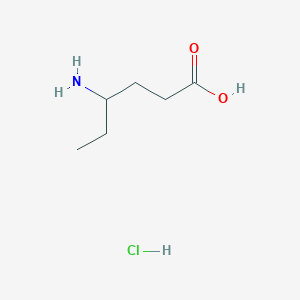
4-Amino-N-(4,6-dimetilpirimidin-2-il)(1,2,3,4,5,6-13C6)ciclohexa-1,3,5-trieno-1-sulfonamida; hidrato
Descripción general
Descripción
Chemical structure: sulfonamide
Aplicaciones Científicas De Investigación
- El co-cristal del compuesto, que combina 4-amino-N-(4,6-dimetilpirimidin-2-il)benceno-1-sulfonamida con ácido 1,1'-bifenil-2,2'-dicarboxílico, se ha desarrollado para aplicaciones farmacéuticas . Se utiliza en la formulación y administración de medicamentos debido a su estructura cristalina única y sus posibles propiedades terapéuticas.
- Los hidrogeles son redes hinchadas en agua que imitan el microentorno in vivo. Los investigadores han sintetizado hidrogeles sensibles al pH a base de sulfonamida, que podrían encontrar aplicaciones en ingeniería de tejidos, encapsulación de células y administración de fármacos . La porción sulfonamida del compuesto puede contribuir a su respuesta a los cambios de pH.
- N-(4,6-dimetilpirimidin-2-il)-4-[(quinazolin-4-il)amino]benceno-1-sulfonamida (DMQS) se ha investigado como un inhibidor de la corrosión para el acero dulce en medio de ácido clorhídrico (HCl). A una concentración de 4 × 10–5 M, DMQS exhibió una alta eficiencia (97.6%) en la inhibición de la corrosión .
- N-(4,6-dimetilpirimidin-2-il)-4-((2-hidroxinaftalen-1-il)diazenil)benceno, un derivado del compuesto, se ha sintetizado y evaluado para actividades antimicrobianas y antihelmínticas . Su potencial para combatir infecciones y enfermedades parasitarias justifica una mayor exploración.
Industria Farmacéutica
Hidrogel para aplicaciones biomédicas
Inhibición de la corrosión
Propiedades antimicrobianas y antihelmínticas
En resumen, este compuesto multifacético es prometedor en farmacéutica, ciencia de materiales e investigación biológica. Sus diversas aplicaciones subrayan su importancia en el avance del conocimiento científico y las soluciones prácticas. 🌟 .
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate, also known as Sulfamethazine-(phenyl-13C6) hemihydrate, is the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfamethazine-(phenyl-13C6) hemihydrate inhibits the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid . The compound forms hydrogen bonds with the enzyme, disrupting its normal function . This disruption prevents the bacteria from producing essential proteins and DNA, thus inhibiting their growth and reproduction .
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria cannot grow or reproduce effectively .
Pharmacokinetics
Similar sulfonamide drugs are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of folic acid synthesis by Sulfamethazine-(phenyl-13C6) hemihydrate leads to a halt in bacterial growth and reproduction .
Action Environment
The efficacy of Sulfamethazine-(phenyl-13C6) hemihydrate can be influenced by various environmental factors. For instance, the compound’s inhibitory effect improves with an increase in concentration . Its efficacy declines with an increase in temperature
Análisis Bioquímico
Biochemical Properties
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folate in bacteria . By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division . Additionally, the compound can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate on cells are profound. This compound can disrupt cellular processes by inhibiting key enzymes involved in folate synthesis . In bacterial cells, this inhibition leads to a halt in DNA replication and cell division, making the compound bacteriostatic rather than bactericidal . In mammalian cells, the compound can affect cell signaling pathways and gene expression by interacting with folate-dependent enzymes . This interaction can lead to changes in cellular metabolism and function, highlighting the compound’s potential as a research tool in cell biology.
Molecular Mechanism
The molecular mechanism of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate involves its binding to the active site of dihydropteroate synthetase . The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competitively inhibits its activity . This inhibition prevents the synthesis of dihydrofolate, a precursor for tetrahydrofolate, which is essential for DNA synthesis . Additionally, the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing its binding and enhancing its inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on dihydropteroate synthetase for several days in vitro . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound can cause adverse effects such as gastrointestinal disturbances and allergic reactions . In some cases, high doses can lead to severe conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate is involved in metabolic pathways related to folate synthesis . The compound inhibits dihydropteroate synthetase, preventing the formation of dihydrofolate and subsequently tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a decrease in the availability of folate-dependent metabolites . The compound’s interaction with this pathway highlights its potential as a tool for studying folate metabolism and its related processes.
Transport and Distribution
Within cells and tissues, 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s distribution is influenced by factors such as concentration, cellular environment, and the presence of other molecules .
Subcellular Localization
The subcellular localization of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate is primarily in the cytoplasm and nucleus . The compound can be directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, the compound interacts with folate-dependent enzymes, inhibiting their activity and disrupting cellular metabolism . In the nucleus, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins . This subcellular localization is crucial for the compound’s biochemical and cellular effects.
Propiedades
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H14N4O2S.H2O/c2*1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h2*3-7H,13H2,1-2H3,(H,14,15,16);1H2/i2*3+1,4+1,5+1,6+1,10+1,11+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKVTCTLYZLPH-CYJMKBDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746845 | |
| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-77-3 | |
| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)
![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)

![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)


![2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1528003.png)
![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)
![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)

